N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide
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Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide (abbreviated as TBN) is a chemical compound that has been extensively studied for its potential use in scientific research. TBN is a member of the thiazole family of compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide also inhibits the mTOR pathway, which is involved in the regulation of cell growth and proliferation. Additionally, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide has been found to induce autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide is its versatility. It can be used in a wide range of experiments and has been found to have a wide range of applications. Additionally, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide is relatively easy to synthesize and purify, making it an attractive compound for researchers. However, one of the main limitations of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide is its potential toxicity. It is important to use appropriate safety precautions when handling N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide, and further studies are needed to fully understand its toxicity profile.
Future Directions
There are many potential future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide. One area of interest is the development of new drugs and therapies based on N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide has been found to have potential anti-cancer and neuroprotective effects, and further studies are needed to fully understand its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide and its potential toxicity profile. Overall, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-tert-butyl-2-aminothiazole in the presence of a coupling reagent. The reaction yields N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide as a yellow crystalline solid, which can be purified by recrystallization. The purity of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including as a fluorescent probe for the detection of reactive oxygen species, a potential anti-cancer agent, and a modulator of autophagy. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide has also been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-14(2,3)11-7-22-13(16-11)17-12(19)9-6-8(18(20)21)4-5-10(9)15/h4-7H,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFSHBCNGCBLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide |
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